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Compound of Interest

Compound Name: Albuvirtide

Cat. No.: B10815435

Albuvirtide is a novel, long-acting synthetic peptide that functions as a human
immunodeficiency virus type 1 (HIV-1) fusion inhibitor. Approved in China for the treatment of
HIV-1 infection, it represents a significant advancement in antiretroviral therapy, particularly for
treatment-experienced patients. This guide provides an in-depth examination of Albuvirtide's
mechanism of action, supported by quantitative data, detailed experimental protocols, and
visualizations of the underlying molecular processes.

Core Mechanism: Inhibition of HIV-1 gp41-Mediated
Membrane Fusion

Albuvirtide's primary therapeutic effect is the prevention of HIV-1 entry into host cells,
specifically CD4+ T lymphocytes.[1] This is achieved by targeting the viral envelope
glycoprotein gp41, a critical component of the machinery responsible for fusing the viral and
cellular membranes.[1][2]

The HIV-1 entry process is initiated when the gp120 subunit of the viral envelope protein binds
to the CD4 receptor on the host cell surface.[1] This binding triggers a conformational change
in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[1] Coreceptor
binding induces a further, more dramatic conformational change in the associated gp41
transmembrane protein. This change involves the exposure of two key domains within the gp41
ectodomain: the N-terminal heptad repeat (NHR or HR1) and the C-terminal heptad repeat
(CHR or HR2).
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In a critical step for membrane fusion, the HR1 and HR2 domains of three gp41 molecules
interact to form a highly stable, thermostable six-helix bundle (6-HB) structure.[2][3] This
formation brings the viral and cellular membranes into close proximity, facilitating their merger
and allowing the viral capsid to enter the host cell's cytoplasm.[1][2]

Albuvirtide is a 3-maleimimidopropionic acid (MPA)-modified peptide derived from the CHR
sequence of gp41.[3] It acts in a dominant-negative fashion by competitively binding to the HR1
domain of gp41 in its transient, pre-fusion intermediate state.[2][4][5] This binding action
physically obstructs the interaction between the viral HR1 and HR2 domains, thereby
preventing the formation of the essential 6-HB.[1][2][3][4][6] Without the formation of this
bundle, membrane fusion is aborted, and viral entry is effectively blocked.
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Caption: HIV-1 entry and the inhibitory mechanism of Albuvirtide.

Molecular Structure and Pharmacokinetic Profile

A key innovation in Albuvirtide's design is its modification for an extended half-life. The
peptide incorporates a 3-maleimimidopropionic acid (MPA) group, which allows it to form an
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irreversible covalent bond with the free thiol group of serum albumin.[2][3][7] This conjugation
dramatically prolongs its in vivo half-life to approximately 10-12 days, enabling a convenient
once-weekly dosing schedule via intravenous injection.[3][6][8][9] This is a major advantage
over the first-generation fusion inhibitor, Enfuvirtide (T20), which has a half-life of only a few
hours and requires twice-daily injections.[2]

Parameter Value Reference
Drug Class HIV-1 Fusion Inhibitor [3]
Molecular Weight 4666.93 g/mol [9]
Administration Intravenous Infusion 9]

Plasma Half-life (T%2) 10 - 13 days [319]
Plasma Protein Binding >96% (conjugated to albumin) [71[9]
Metabolism Catabolism to constituent ]

amino acids

] No significant inhibition of
CYP Enzyme Interaction ) [319]
major CYP enzymes

Biophysical Properties and In Vitro Efficacy

Biophysical studies have demonstrated that Albuvirtide efficiently mimics the natural CHR
peptide (C34) in its interaction with the HR1 target domain (N36). Circular dichroism (CD)
spectroscopy shows that when mixed with the N36 peptide, Albuvirtide forms a stable a-
helical structure, a prerequisite for potent inhibitory activity.[2] The thermal stability of this
complex, which reflects binding affinity, is slightly higher than that of the native C34/N36
complex.[2] In contrast, Enfuvirtide (T20) does not form a typical a-helical complex with N36
under similar conditions.[2]
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. Thermal Stability IC50 (6-HB IC50 (Cell-Cell
Peptide Complex o .
(Tm) Inhibition) Fusion)
Albuvirtide (ABT)/N36  56°C 0.82 uM 1.27 nM
C34/N36 54°C 3.25 uM 3.86 nM
Enfuvirtide (T20)/N36 Undetectable >20 uM 56.22 nM

Data sourced from
Chong H, et al. PLoS
ONE. 2012.[2]

Albuvirtide has demonstrated potent and broad inhibitory activity against a wide range of HIV-
1 subtypes, including those prevalent globally and variants resistant to other antiretrovirals.[2]

[4]

HIV-1 Subtype Mean IC50 (Albuvirtide) Mean IC50 (Enfuvirtide)
Subtype A 6.3 nM 14.47 nM

Subtype B 27.41 nM 214.04 nM

Subtype C 2.92nM 55.18 nM

Data sourced from Chong H, et
al. PLoS ONE. 2012.[2]

Experimental Protocols

The mechanism of action of Albuvirtide has been elucidated through several key in vitro

experiments.

Six-Helix Bundle (6-HB) Formation Inhibition Assay

This assay quantitatively measures the ability of an inhibitor to prevent the formation of the 6-

HB structure.

Methodology (ELISA-based):
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o Coating: 96-well plates are coated with a streptavidin solution.

o Peptide Binding: A biotinylated N36 peptide (representing HR1) is added to the wells and
incubated to allow binding to the streptavidin.

e Inhibition: The inhibitor (e.g., Albuvirtide) at various concentrations is mixed with a C34
peptide (representing HR2) and added to the wells. The plate is incubated to allow for
potential 6-HB formation between N36 and C34.

o Detection: A monoclonal antibody specific to the 6-HB conformation (e.g., NC-1) is added,
followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

e Quantification: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is
stopped. The optical density is read at 450 nm. A decrease in signal indicates inhibition of 6-
HB formation.

e Analysis: IC50 values are calculated from the dose-response curve.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the inhibition of membrane fusion between two cell populations.
Methodology:

o Effector Cells: A cell line (e.g., H9) is infected with a vaccinia virus expressing T7 RNA
polymerase (VTF7-3). These cells are then transfected with a plasmid expressing the HIV-1
envelope glycoprotein (e.g., from the HXB2 strain). These are the "effector” cells.

o Target Cells: Another cell line (e.g., HL2/3) that expresses CD4, CXCR4, and CCR5 and
contains a T7 promoter-driven luciferase reporter gene is used as the "target” cells.

» Co-culture: Effector and target cells are mixed in a 1:1 ratio in the presence of varying
concentrations of the inhibitor (Albuvirtide).

 Incubation: The cell mixture is incubated for several hours to allow for cell-cell fusion. If
fusion occurs, the T7 polymerase from the effector cell enters the target cell and drives the
expression of luciferase.
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e Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a

luminometer.

e Analysis: The reduction in luciferase signal corresponds to the inhibition of fusion. IC50
values are determined from the dose-response curve.
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Caption: Workflow for an HIV-1 Env-mediated cell-cell fusion assay.
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Resistance Profile

A significant advantage of Albuvirtide is its high genetic barrier to resistance. In the pivotal
Phase 3 TALENT study, which evaluated Albuvirtide in treatment-experienced patients, no
gp41 resistance-associated mutations were detected in participants who experienced
virological failure after 48 weeks of treatment.[3][10] This suggests that resistance to
Albuvirtide develops much less readily compared to Enfuvirtide, where resistance mutations in
the HR1 domain of gp41 are common.[11] Furthermore, Albuvirtide has shown potent activity
against HIV-1 variants with mutations that confer resistance to Enfuvirtide, indicating a lack of
cross-resistance.[2][5]

Conclusion

Albuvirtide employs a precise and potent mechanism of action, functioning as a HIV-1 fusion
inhibitor. By mimicking a key viral protein domain, it competitively binds to the gp41 envelope
protein and allosterically prevents the conformational changes required for membrane fusion
and viral entry. Its unique chemical modification for aloumin binding grants it a long
pharmacokinetic half-life, simplifying the treatment regimen. Supported by a high barrier to
resistance and broad activity against diverse HIV-1 strains, Albuvirtide's mechanism of action
makes it a valuable and durable component of antiretroviral therapy for individuals with multi-
drug resistant HIV-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Albuvirtide? [synapse.patsnap.com]

2. Biophysical Property and Broad Anti-HIV Activity of Albuvirtide, a 3-Maleimimidopropionic
Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

3. Albuvirtide Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

4. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://clinicalinfo.hiv.gov/en/drugs/albuvirtide/health-professional
https://mednexus.org/doi/10.1097/CM9.0000000000001273
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1069568/
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3293837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12090603/
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://www.benchchem.com/product/b10815435?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-albuvirtide
https://pmc.ncbi.nlm.nih.gov/articles/PMC3293837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3293837/
https://clinicalinfo.hiv.gov/en/drugs/albuvirtide/health-professional
https://www.researchgate.net/figure/Schematic-illustration-of-HIV-1-gp41-and-peptide-fusion-inhibitors-A-View-of-the-gp41_fig1_221689557
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. Salvage therapy with an Albuvirtide-based antiretroviral regimen for multi-drug resistant
HIV and drug-resistant HBV with renal impairment: a case report - PMC
[pmc.ncbi.nlm.nih.gov]

6. Therapeutic efficacy of albuvirtide-based antiretroviral therapy in people living with HIV
who have low-level viremia and non-AlIDS-defining malignancies: two case reports - PMC
[pmc.ncbi.nlm.nih.gov]

7. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]

8. Frontier Biotech's Long-acting HIV-1 Fusion Inhibitor Albuvirtide Meets 48-Week Primary
Objective: Interim Results of a Phase 3 Trial [prnewswire.com]

9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
10. mednexus.org [mednexus.org]

11. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope
Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Core Mechanism of Action of Albuvirtide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10815435#albuvirtide-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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